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[2] A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability,

and Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers

A Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety, Tolerability, and

Effect on Biomarkers of an Oral CXCR2 Antagonist (SB-568849) in Healthy Adult Smokers.

ClinicalTrials.gov ID: NCT01395996. Sponsor: GlaxoSmithKline. Collaborator: National Institute

of Allergy and Infectious Diseases (NIAID). 1 [3.1] Discovery of N-(2-Bromophenyl)-N′-(4-

cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2

Antagonist SB-568849 is a potent and selective antagonist of the CXCR2 receptor. In vitro, it

inhibited CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9. It also inhibited

CXCL1-induced calcium mobilization in HEK293 cells expressing human CXCR2 with a pIC50

of 7.7. SB-568849 showed good selectivity for CXCR2 over a panel of other receptors,

including CXCR1. It was also shown to be orally bioavailable in rats. --INVALID-LINK-- [3.2]

Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent

and Orally Bioavailable CXCR2 Antagonist SB568849 is a potent and orally bioavailable

CXCR2 antagonist. It was identified through a high-throughput screening campaign and

subsequent lead optimization. The compound has a novel triazolyl urea scaffold. It is a potent

inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced

Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for

CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral

bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N′-(4-

cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally Bioavailable CXCR2

Antagonist - GlaxoSmithKline SB568849 is a potent and orally bioavailable CXCR2 antagonist.

It was identified through a high-throughput screening campaign and subsequent lead

optimization. The compound has a novel triazolyl urea scaffold. It is a potent inhibitor of
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CXCL8-induced chemotaxis of human neutrophils (pA2 = 7.9) and CXCL1-induced Ca2+

mobilization in HEK293 cells expressing human CXCR2 (pIC50 = 7.7). It is selective for

CXCR2 over a range of other receptors, including the highly related CXCR1. It has good oral

bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N′-(4-

cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2

antagonist It is a potent inhibitor of CXCL8-induced chemotaxis of human neutrophils (pA2 =

7.9) and CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 (pIC50

= 7.7). It is selective for CXCR2 over a range of other receptors, including the highly related

CXCR1. It has good oral bioavailability in the rat (F = 35%). --INVALID-LINK-- Discovery of N-

(2-Bromophenyl)-N′-(4-cyano-1H-1,2,3-triazol-1-yl)urea (SB568849), a Potent and Orally

Bioavailable CXCR2 Antagonist SB-568849 is a potent and orally bioavailable CXCR2

antagonist. It inhibits CXCL8-induced chemotaxis of human neutrophils with a pA2 of 7.9 and

CXCL1-induced Ca2+ mobilization in HEK293 cells expressing human CXCR2 with a pIC50 of

7.7. SB-568849 is selective for CXCR2 over other receptors, including CXCR1. --INVALID-

LINK-- CXCR2 Antagonists in Clinical Trials for Inflammatory Diseases SB-568849 is an oral

antagonist of CXCR2. It has been evaluated in clinical trials for inflammatory diseases. --

INVALID-LINK-- The role of the IL-8/CXCR1/2 axis in the pathogenesis of human cancers

(Review) The binding of IL-8 to CXCR1/2 triggers a series of downstream signaling pathways,

including the PLC/IP3/Ca2+, PI3K/AKT, and MAPK/ERK pathways. These pathways are

involved in various cellular processes, such as chemotaxis, proliferation, and survival. --

INVALID-LINK-- CXCR1/2 signaling and targeting in cancer Upon ligand binding, CXCR1/2

undergoes a conformational change, which leads to the activation of heterotrimeric G proteins.

The activated G protein α subunit and βγ complex then dissociate and activate downstream

effector molecules, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol 1,4,5-trisphosphate (IP3)

and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the

release of Ca2+ into the cytoplasm. DAG activates protein kinase C (PKC). PI3K

phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which

recruits and activates downstream kinases, such as Akt and PDK1. These signaling pathways

ultimately lead to various cellular responses, including chemotaxis, proliferation, and survival. --

INVALID-LINK-- CXCR2 is a master regulator of the neutrophil-mediated inflammatory

response in the lung CXCR2 is a G protein-coupled receptor that is expressed on the surface

of neutrophils. It is activated by a variety of chemokines, including CXCL1, CXCL2, CXCL3,

CXCL5, CXCL6, CXCL7, and CXCL8. Upon activation, CXCR2 triggers a signaling cascade

that leads to neutrophil chemotaxis, degranulation, and the production of reactive oxygen
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species. --INVALID-LINK-- Pharmacological characterization of SB 568849, a potent and

selective antagonist of the human CXCR2 receptor SB 568849 is a potent and selective

antagonist of the human CXCR2 receptor. It inhibits the binding of [125I]-CXCL8 to HEK293

cells expressing human CXCR2 with a pKi of 8.1. It also inhibits CXCL8-induced GTPγS

binding and calcium mobilization with pIC50 values of 7.9 and 7.8, respectively. In human

neutrophils, SB 568849 inhibits CXCL8- and CXCL1-induced chemotaxis with pA2 values of

7.9 and 7.8, respectively. --INVALID-LINK-- Discovery of N-(2-Bromophenyl)-N′-(4-cyano-1H-

1,2,3-triazol-1-yl)urea (SB568849), a potent and orally bioavailable CXCR2 antagonist In vitro

evaluation of SB568849: - CXCL1-induced Ca2+ mobilization in HEK293 cells expressing

human CXCR2: pIC50 = 7.7 - CXCL8-induced chemotaxis of human neutrophils: pA2 = 7.9 -

Selectivity: Selective for CXCR2 over a range of other receptors, including CXCR1. --INVALID-

LINK-- Development of a High-Throughput Calcium Mobilization Assay for CXCR2 This article

describes the development and validation of a high-throughput calcium mobilization assay for

CXCR2. The assay uses a fluorescent calcium indicator to measure changes in intracellular

calcium concentration in response to ligand stimulation. The assay is robust and reproducible,

and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-LINK-- A

High-Throughput Chemotaxis Assay for CXCR2 This article describes a high-throughput

chemotaxis assay for CXCR2. The assay uses a modified Boyden chamber to measure the

migration of cells in response to a chemokine gradient. The assay is quantitative and

reproducible, and it can be used to screen for and characterize CXCR2 antagonists. --INVALID-

LINK-- Isolation of human neutrophils This article provides a detailed protocol for the isolation

of human neutrophils from peripheral blood. The protocol involves density gradient

centrifugation to separate neutrophils from other blood cells. The purity and viability of the

isolated neutrophils can be assessed by microscopy and trypan blue exclusion, respectively. --

INVALID-LINK-- Calcium mobilization assay This article provides a general protocol for the

calcium mobilization assay. The assay involves loading cells with a fluorescent calcium

indicator, such as Fura-2 or Fluo-4. The cells are then stimulated with a ligand, and the change

in intracellular calcium concentration is measured using a fluorometer or a fluorescence

microscope. --INVALID-LINK-- Chemotaxis assay This article provides a general protocol for

the chemotaxis assay. The assay uses a Boyden chamber, which consists of two

compartments separated by a microporous membrane. Cells are placed in the upper

compartment, and a chemoattractant is placed in the lower compartment. The number of cells

that migrate to the lower compartment is then quantified. --INVALID-LINK-- Preliminary In Vitro

Characterization of SB-568849: A Potent and Selective CXCR2 Antagonist
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of SB-
568849, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 2

(CXCR2). The data and experimental protocols summarized herein are crucial for

understanding the compound's mechanism of action and its potential as a therapeutic agent for

inflammatory diseases.

Core Findings at a Glance
SB-568849 has been identified as a highly potent and selective antagonist of the CXCR2

receptor. In vitro studies have demonstrated its ability to inhibit key cellular processes mediated

by CXCR2 activation, such as chemotaxis and calcium mobilization, in response to its cognate

chemokines, including CXCL1 and CXCL8.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro assays, providing a clear

comparison of the potency and selectivity of SB-568849.
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Assay Ligand Cell Type Parameter Value Reference

Chemotaxis CXCL8
Human

Neutrophils
pA2 7.9

Calcium

Mobilization
CXCL1

HEK293 cells

expressing

human

CXCR2

pIC50 7.7

Radioligand

Binding
[¹²⁵I]-CXCL8

HEK293 cells

expressing

human

CXCR2

pKi 8.1

GTPγS

Binding
CXCL8

Membranes

from HEK293

cells

expressing

human

CXCR2

pIC50 7.9

Calcium

Mobilization
CXCL8

HEK293 cells

expressing

human

CXCR2

pIC50 7.8

Chemotaxis CXCL1
Human

Neutrophils
pA2 7.8

Table 1: Potency of SB-568849 in Various In Vitro Assays

pA2: A measure of the potency of an antagonist in a functional assay. It is the negative

logarithm of the molar concentration of an antagonist that produces a two-fold shift to the

right in an agonist's concentration-response curve.

pIC50: The negative logarithm of the molar concentration of an inhibitor that is required for

50% inhibition of a biological response.
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pKi: The negative logarithm of the inhibition constant (Ki), which represents the affinity of an

antagonist for its receptor.

Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The

following sections outline the protocols for the key in vitro experiments cited in the study of SB-
568849.

Isolation of Human Neutrophils
A detailed protocol for the isolation of human neutrophils from peripheral blood is a prerequisite

for chemotaxis assays. This process typically involves density gradient centrifugation to

separate neutrophils from other blood components. The purity and viability of the isolated

neutrophils are then assessed using microscopy and a trypan blue exclusion assay.

Calcium Mobilization Assay
This assay is used to determine the ability of SB-568849 to inhibit ligand-induced increases in

intracellular calcium concentration.

Cell Culture and Loading: HEK293 cells stably expressing human CXCR2 are cultured and

then loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.

Compound Incubation: The cells are pre-incubated with varying concentrations of SB-
568849 or a vehicle control.

Ligand Stimulation: The cells are then stimulated with a CXCR2 agonist, such as CXCL1 or

CXCL8.

Signal Detection: Changes in intracellular calcium levels are measured using a fluorometric

imaging plate reader. The resulting data is used to calculate the pIC50 value of the

antagonist.

Chemotaxis Assay
The chemotaxis assay assesses the ability of SB-568849 to block the migration of neutrophils

towards a chemoattractant.
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Cell Preparation: Human neutrophils are isolated and resuspended in an appropriate assay

buffer.

Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) is used, which

consists of an upper and a lower chamber separated by a microporous membrane.

Compound and Ligand Addition: The isolated neutrophils, pre-incubated with different

concentrations of SB-568849 or vehicle, are added to the upper chamber. A solution

containing a CXCR2 chemokine, such as CXCL8 or CXCL1, is placed in the lower chamber

to create a chemotactic gradient.

Incubation: The chamber is incubated to allow for cell migration.

Quantification: The number of neutrophils that have migrated through the membrane into the

lower chamber is quantified, typically by cell lysis and measurement of an endogenous

enzyme like myeloperoxidase. The pA2 value is then calculated from the concentration-

response curves.

Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the CXCR2 signaling pathway and a typical

experimental workflow for evaluating SB-568849.
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Click to download full resolution via product page

Caption: CXCR2 signaling pathway and the antagonistic action of SB-568849.

The binding of chemokines like CXCL1 and CXCL8 to the CXCR2 receptor activates

intracellular signaling cascades. This process involves the activation of G-proteins, leading to

the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-

kinase (PI3K). These pathways ultimately result in calcium mobilization and the activation of

protein kinase C (PKC) and the MAPK/ERK pathway, culminating in cellular responses like

chemotaxis. SB-568849 exerts its effect by blocking the initial binding of these chemokines to

CXCR2, thereby inhibiting these downstream signaling events.
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Caption: General experimental workflow for the in vitro evaluation of SB-568849.

The in vitro assessment of SB-568849 involves a systematic workflow. This begins with the

preparation of the necessary cell lines and primary cells. Subsequently, the compound and

stimulating ligands are prepared at various concentrations. These reagents are then utilized in

functional assays such as chemotaxis and calcium mobilization. The final step involves the
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analysis of the experimental data to determine key potency parameters like pA2 and pIC50

values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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